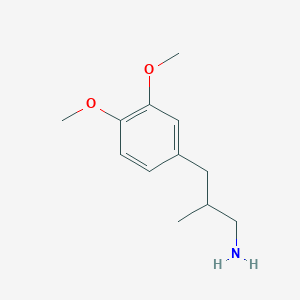3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
CAS No.: 743385-01-5
Cat. No.: VC4955022
Molecular Formula: C12H19NO2
Molecular Weight: 209.289
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 743385-01-5 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.289 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |
| Standard InChI Key | DKJSHDOWDCAAQI-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)OC)OC)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine, defines its structure: a three-carbon chain (propan-1-amine) with a methyl group at position 2 and a 3,4-dimethoxyphenyl group at position 3. The phenyl ring contains methoxy substitutions at the 3 and 4 positions, contributing to its electronic and steric profile . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.29 g/mol | |
| SMILES | CC(C)CC(N)C1=CC(=C(C=C1)OC)OC | Derived |
| InChIKey | CYRFLEMTQNARBO-UHFFFAOYSA-N |
The presence of a chiral center at the second carbon (due to the methyl group) necessitates consideration of stereochemistry. Enantiomers such as (2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine (CAS: 2248172-59-8) have been synthesized using asymmetric methods.
Physicochemical Characteristics
-
Lipophilicity: The XLogP3 value of structurally similar compounds ranges from 1.3 to 2.2, indicating moderate lipophilicity .
-
Hydrogen Bonding: With one hydrogen bond donor and three acceptors, the compound exhibits limited solubility in polar solvents .
-
Rotatable Bonds: Four rotatable bonds suggest conformational flexibility, which may influence receptor binding .
Synthesis and Manufacturing
Asymmetric Synthesis
The (2S)-enantiomer is synthesized via asymmetric catalysis. A representative pathway involves:
-
Condensation: 3,4-Dimethoxybenzaldehyde reacts with nitroethane to form a β-nitrostyrene intermediate.
-
Reduction: Catalytic hydrogenation reduces the nitro group to an amine, yielding a racemic mixture.
-
Chiral Resolution: Enzymatic or chromatographic separation isolates the desired (2S) enantiomer.
Alternative Routes
-
Grignard Reaction: Addition of a methylmagnesium bromide to a 3,4-dimethoxyphenylpropanal derivative, followed by amination .
-
Reductive Amination: Reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanal with ammonia and a reducing agent like sodium cyanoborohydride .
Applications in Organic Chemistry
Synthetic Intermediate
The compound serves as a precursor for:
-
Heterocyclic Compounds: Cyclization reactions to form tetrahydroisoquinolines or β-carbolines.
-
Functionalized Amines: Alkylation or acylation at the primary amine group to create derivatives for drug discovery .
Catalysis Studies
Chiral variants like the (2S)-enantiomer are used to study stereoselective reactions, such as asymmetric hydrogenation.
Comparative Analysis of Structural Isomers
| Isomer | CAS Number | Key Difference |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | 23023-17-8 | Methyl and phenyl groups on C2 |
| (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | 2248172-59-8 | Chiral center at C2 (S-configuration) |
The positional isomerism and stereochemistry significantly impact physicochemical and biological properties. For example, the (2S)-enantiomer may exhibit higher receptor affinity due to spatial compatibility.
Research Gaps and Future Directions
-
In Vivo Studies: Pharmacokinetic and toxicological profiling is needed to evaluate therapeutic potential.
-
Stereochemical Effects: Comparative studies of (2S) and (2R) enantiomers could elucidate structure-activity relationships.
-
Derivative Synthesis: Functionalization of the amine group may enhance bioavailability or target specificity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume